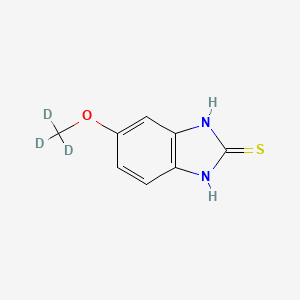

5-(Methoxy-d3)-2-mercaptobenzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(trideuteriomethoxy)-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)10-8(12)9-6/h2-4H,1H3,(H2,9,10,12)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFBRZWVWJCLGM-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Methoxy-d3)-2-mercaptobenzimidazole chemical properties

An In-depth Technical Guide to 5-(Methoxy-d3)-2-mercaptobenzimidazole

Introduction

This compound is a deuterated isotopologue of 5-methoxy-2-mercaptobenzimidazole. The strategic incorporation of deuterium atoms into the methoxy group creates a heavier, stable isotope-labeled compound. This property makes it an invaluable tool in pharmaceutical research and development, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. Its primary application is as a reagent and intermediate in the synthesis of labeled bioactive molecules, most notably cyclooxygenase-2 (COX-2) inhibitors and proton pump inhibitors like Omeprazole.[1][2][3][4][5][6][7][8] This guide provides a detailed overview of its chemical properties, synthesis, analytical methods, and applications for researchers and drug development professionals.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. Data for the non-deuterated analogue is included for comparison where specific data for the deuterated compound is not available.

| Property | Value | Source |

| Analyte Name | This compound | [1][2] |

| CAS Number | 922730-86-7 | [1][2] |

| Molecular Formula | C₈H₅D₃N₂OS | [1][2][3] |

| Molecular Weight | 183.25 g/mol | [1][2][3] |

| Accurate Mass | 183.05 | [1][2] |

| Appearance | Light-Brown Solid | [7] |

| IUPAC Name | 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol | [1][2] |

| Melting Point | 253-262 °C (non-deuterated form) | [4][9] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, methanol, and 10% NaOH solution.[5][10] | |

| Storage Temperature | -20°C or 2-8°C | [1][2][7] |

Experimental Protocols

Synthesis of this compound

The synthesis of this labeled compound is a multi-step process that hinges on the initial preparation of a deuterated precursor followed by a cyclization reaction.

Objective: To synthesize this compound from deuterated precursors.

Methodology: The most direct approach involves the cyclization of 4-(methoxy-d3)-1,2-diaminobenzene with carbon disulfide.[11]

-

Precursor Synthesis: The critical starting material, 4-(methoxy-d3)-1,2-diaminobenzene, must be synthesized first. This is typically achieved by introducing the trideuteromethoxy (-OCD₃) group to a suitable aromatic precursor.

-

Reaction Setup: In a reaction vessel equipped for reflux, dissolve potassium hydroxide in ethanol.

-

Cyclization: Add carbon disulfide to the ethanolic potassium hydroxide solution. The reaction mixture is then cooled.

-

Addition of Precursor: Slowly add the pre-synthesized 4-(methoxy-d3)-1,2-diaminobenzene to the reaction mixture.

-

Reflux: The mixture is heated to reflux and stirred for several hours to ensure the completion of the cyclization reaction.[11]

-

Isolation: After reflux, the reaction mixture is cooled. The product is isolated by acidifying the mixture, which causes the desired compound to precipitate out of the solution.[11]

-

Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to yield the final, high-purity this compound.[4]

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound, verifying the incorporation of the three deuterium atoms (183.25 g/mol ).[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the structure of the molecule by analyzing the chemical shifts and integration of protons on the benzimidazole ring. The characteristic signal for the methoxy protons will be absent.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule, further confirming the overall structure.[12][13]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the key functional groups present in the molecule, such as the N-H and C=S bonds of the thioamide group within the benzimidazole ring system.[12]

-

High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final compound, typically reported as a percentage of the area under the curve.[6]

Applications in Drug Development & Biological Context

This compound is not typically used as a therapeutic agent itself but is a critical intermediate for creating labeled versions of active pharmaceutical ingredients (APIs).

Synthesis of Labeled COX-2 Inhibitors

The compound is explicitly described as a reagent for the synthesis of labeled COX-2 inhibitors.[1][2][3][6] COX-2 is an enzyme that plays a key role in the inflammatory pathway by converting arachidonic acid into prostaglandins. Labeled inhibitors are used in drug metabolism and pharmacokinetic (DMPK) studies to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.

Caption: Simplified COX-2 inflammatory pathway and point of inhibition.

Intermediate for Proton Pump Inhibitors (PPIs)

The non-deuterated analogue, 5-methoxy-2-mercaptobenzimidazole, is a well-established key intermediate in the industrial synthesis of omeprazole, lansoprazole, and rabeprazole.[5][8][10] These drugs are widely used to treat acid-reflux disorders. The use of the deuterated version allows for the creation of labeled PPIs for research purposes.

Derivatives and Potential Therapeutic Pathways

While the primary use is as an intermediate, the core benzimidazole scaffold is of significant interest in medicinal chemistry.[12] Research on derivatives of 5-methoxy-2-mercaptobenzimidazole has explored their potential as anticancer agents. These studies have shown that certain derivatives exhibit cytotoxic activity against breast cancer cell lines, potentially through the inhibition of the estrogen receptor-alpha (ERα) signaling pathway.[12]

Caption: Estrogen receptor-alpha (ERα) signaling in breast cancer.

Logical & Experimental Workflow

The overall process from acquiring starting materials to final application in a biological assay follows a structured workflow.

Caption: Workflow from synthesis to research application.

Conclusion

This compound is a specialized chemical reagent with significant utility in the field of drug development. Its role as a stable isotope-labeled intermediate enables crucial preclinical studies that define the metabolic fate and safety profile of new drug candidates, particularly within the classes of COX-2 inhibitors and proton pump inhibitors. The underlying 2-mercaptobenzimidazole scaffold continues to be a source of inspiration for the discovery of new therapeutic agents, highlighting the compound's dual importance as both a research tool and a building block for future medicines.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]

- 5. sheetalchemicals.com [sheetalchemicals.com]

- 6. 5-Methoxy 2-Mercapto Benzimidazole - zebpharma [zebpharma.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. finornic.com [finornic.com]

- 9. Active Pharma Intermediate Manufacturer | Active Pharmaceutical Intermediate Exporter [chemoxchemopharma.com]

- 10. Seta Chemicals [setachemicals.com]

- 11. This compound | 922730-86-7 | Benchchem [benchchem.com]

- 12. chemrevlett.com [chemrevlett.com]

- 13. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE(37052-78-1) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-(Methoxy-d3)-2-mercaptobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 5-(Methoxy-d3)-2-mercaptobenzimidazole, a key deuterated intermediate. The following sections detail the primary synthesis pathway, present quantitative data from various reported methodologies, and provide specific experimental protocols.

Introduction

This compound is the deuterated analog of 5-methoxy-2-mercaptobenzimidazole, a crucial intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor Omeprazole and its derivatives.[1][2][3][4] The incorporation of deuterium at the methoxy position can offer advantages in drug metabolism and pharmacokinetics, making the synthesis of this isotopically labeled compound of significant interest to the pharmaceutical industry. The primary application of this compound is as a reagent in the synthesis of labeled COX-2 inhibitors.[5][6]

Core Synthesis Pathway

The most prevalent and direct synthetic route to this compound involves the cyclization of a deuterated diamine precursor with a thiocarbonyl source. The key steps are outlined below:

-

Preparation of the Deuterated Precursor: The synthesis commences with the preparation of 4-(methoxy-d3)-1,2-diaminobenzene. This is the critical step for introducing the deuterium label.[7]

-

Cyclization Reaction: The deuterated diamine is then reacted with a source for the mercapto group, such as carbon disulfide (CS₂) or an alkyl xanthate salt (e.g., potassium ethyl xanthate), in the presence of a base. This reaction leads to the formation of the benzimidazole ring.[1][7][8][9]

-

Work-up and Isolation: The final product is isolated from the reaction mixture, typically by acidification, which causes the product to precipitate.[7][8] Purification can be achieved through recrystallization.

The following diagram illustrates the general synthesis pathway:

Figure 1: General synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data reported in various literature for the synthesis of the non-deuterated analog, 5-methoxy-2-mercaptobenzimidazole, which is expected to have similar reaction efficiencies.

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Purity/Melting Point | Reference |

| 4-methoxy-o-phenylene diamine | CS₂, KOH | Ethanol/Water | Reflux for 4 hours | 63% | Not specified | [8] |

| 3,4-diaminoanisole dihydrochloride | Carbon Disulfide, KOH | Aqueous Ethanol | 75-80 °C for 2.5 hours | 72% | 253-254.2 °C | [1] |

| 3,4-diaminoanisole dihydrochloride | Alkali metal alkyl xanthate | Aqueous-alcoholic alkaline medium | 60-75 °C then boiling | 90-94% | 250-252 °C | [1] |

| o-phenylenediamine | Potassium ethyl xanthate | 95% Ethanol/Water | Reflux for 3 hours | 84-86.5% | 303-304 °C | [9] |

Detailed Experimental Protocols

This section provides detailed experimental methodologies based on published procedures for the synthesis of the non-deuterated analog. These protocols can be adapted for the synthesis of the deuterated compound by substituting 4-methoxy-o-phenylenediamine with 4-(methoxy-d3)-1,2-diaminobenzene.

Protocol 1: Synthesis using Carbon Disulfide

This protocol is adapted from the procedure for the synthesis of 5-methoxy-2-mercaptobenzimidazole.[8]

-

Reagents and Materials:

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Carbon disulfide (CS₂)

-

4-(methoxy-d3)-o-phenylenediamine

-

Methylene chloride (CH₂Cl₂)

-

Acid for pH adjustment (e.g., acetic acid)

-

-

Procedure:

-

Dissolve 3.8 g (0.067 mol) of potassium hydroxide in a mixture of 20 mL of ethanol and 7 mL of water.

-

To this solution, add 2.5 mL (3.09 g, 0.04 mol) of carbon disulfide.

-

Stir the reaction mixture for 30 minutes at ambient temperature.

-

Cool the mixture to 0 °C and slowly add 5.23 g (0.03 mol) of 4-(methoxy-d3)-o-phenylenediamine.

-

Stir the reaction mixture at reflux for 4 hours.

-

Allow the mixture to stir at ambient temperature overnight.

-

Evaporate the solvent in vacuo and dilute the residue with methylene chloride.

-

Add water to induce precipitation.

-

Suspend the precipitate in methylene chloride and acidify to a pH of 4.

-

Filter the suspension to obtain the crystalline product.

-

Protocol 2: High-Yield Synthesis using Alkyl Xanthate

This protocol is based on a patented method for producing 5-methoxy-2-mercaptobenzimidazole with high yield.[1]

-

Reagents and Materials:

-

3,4-diaminoanisole dihydrochloride (or its deuterated equivalent)

-

Alkali metal alkyl xanthate

-

Aqueous-alcoholic alkaline medium

-

Acetic acid

-

-

Procedure:

-

Combine 3,4-diaminoanisole dihydrochloride and the alkali metal alkyl xanthate in an aqueous-alcoholic alkaline medium.

-

Heat the mixture initially to 60-75 °C.

-

Subsequently, bring the mixture to a boil and maintain for a specified period.

-

Cool the filtrate to 20-25 °C.

-

With stirring, add 100 ml of acetic acid diluted with water (1:1) and 300 g of ice.

-

Cool the mixture to 5-10 °C and maintain under cooling for 4 hours.

-

Filter the precipitate, wash with water until the filtrate is colorless, and dry to obtain the final product.

-

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and isolation of this compound.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process, primarily involving the cyclization of a deuterated o-phenylenediamine with a thiocarbonyl source. While several variations of this method exist, they all follow the same fundamental reaction principle. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important deuterated intermediate.

References

- 1. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. scispace.com [scispace.com]

- 4. Novel process for omeprazole synthesis-Academax [academax.com]

- 5. scbt.com [scbt.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. This compound | 922730-86-7 | Benchchem [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 5-(Methoxy-d3)-2-mercaptobenzimidazole: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Methoxy-d3)-2-mercaptobenzimidazole, a deuterated building block of significant interest in pharmaceutical research and development. This document details its primary applications, synthesis, and relevant experimental protocols, with a focus on its role in the preparation of isotopically labeled active pharmaceutical ingredients (APIs).

Core Applications: A Key Intermediate in Deuterated Drug Synthesis

This compound is primarily utilized as a crucial intermediate in the synthesis of deuterated pharmaceuticals. The introduction of deuterium atoms at the methoxy position can favorably alter the metabolic profile of a drug, a strategy known as "deuterium-reinforced" or "heavy" drug development. This modification can lead to a reduced rate of metabolism, potentially resulting in an improved pharmacokinetic profile, such as a longer half-life and lower effective dose, which can translate to enhanced safety and efficacy.

The main applications of this compound include:

-

Synthesis of Deuterated Proton Pump Inhibitors (PPIs): This compound is a key precursor for synthesizing deuterated analogs of widely used PPIs like omeprazole.[1] Deuterated omeprazole can be used as an internal standard in pharmacokinetic studies or developed as a new chemical entity with potentially improved properties.[2]

-

Preparation of Labeled COX-2 Inhibitors: It serves as a reagent in the synthesis of isotopically labeled cyclooxygenase-2 (COX-2) inhibitors.[3][4][5] These labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, allowing for precise tracking and quantification of the drug and its metabolites.

While the deuterated form is specific to isotopic labeling and drug metabolism studies, the non-deuterated parent compound, 5-methoxy-2-mercaptobenzimidazole, has a broader range of applications, including as a corrosion inhibitor and in coordination chemistry.[6] Furthermore, the 2-mercaptobenzimidazole scaffold is recognized for its diverse biological activities, including antimicrobial, antiviral, anti-tumor, and anti-inflammatory properties, making it a valuable pharmacophore in drug discovery.[7]

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C8H5D3N2OS | [3][4] |

| Molecular Weight | 183.25 g/mol | [3][4] |

| CAS Number | 922730-86-7 | [5] |

| Appearance | Light-Brown Solid | [5] |

| Storage Conditions | 2-8°C Refrigerator | [5] |

| Purity | Typically ≥99% (deuterated forms) | [2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound involves the cyclization of a deuterated precursor, 4-(methoxy-d3)-1,2-diaminobenzene, with a source of a thiocarbonyl group, typically carbon disulfide.[8] The general synthetic approach is outlined below.

Synthesis of this compound: A Representative Protocol

The following protocol is adapted from the synthesis of the non-deuterated analog and highlights the key steps for the preparation of the deuterated compound.

Reaction Scheme:

Experimental Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide. The reaction is typically stirred at ambient temperature for a short period.

-

Addition of the Deuterated Precursor: Cool the reaction mixture in an ice bath and slowly add 4-(methoxy-d3)-1,2-diaminobenzene.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours.

-

Work-up and Isolation: After cooling to room temperature, the solvent is typically removed under reduced pressure. The residue is then dissolved in water and acidified (e.g., with acetic acid) to precipitate the product.

-

Purification: The crude product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

A similar synthesis for the non-deuterated 5-methoxy-2-mercaptobenzimidazole reported a yield of 63%.[9] Another method for the non-deuterated compound reported yields of 90-94% with a purity of 94-97%.[1]

Application in the Synthesis of Deuterated Omeprazole

This compound can be subsequently used in the synthesis of deuterated omeprazole. A general workflow for this process is depicted below.

This synthetic route typically involves the coupling of this compound with a suitably functionalized pyridine derivative, followed by an oxidation step to form the final sulfoxide structure of omeprazole.

Conclusion

This compound is a specialized yet highly valuable chemical entity for researchers and scientists in the field of drug development and medicinal chemistry. Its primary utility lies in its role as a key building block for the synthesis of deuterated pharmaceutical compounds, which are instrumental in modern drug discovery and development for their potential to offer improved pharmacokinetic and metabolic profiles. The synthetic pathways are well-established, and its application in the preparation of deuterated PPIs and COX-2 inhibitors underscores its importance in creating tools for advanced pharmaceutical research.

References

- 1. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Seta Chemicals [setachemicals.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. This compound | 922730-86-7 | Benchchem [benchchem.com]

- 9. prepchem.com [prepchem.com]

Structure Elucidation of 5-(Methoxy-d3)-2-mercaptobenzimidazole: A Technical Guide

Molecular and Spectroscopic Data

The structural confirmation of 5-(Methoxy-d3)-2-mercaptobenzimidazole, with the chemical formula C8H5D3N2OS and a molecular weight of 183.25, relies on a combination of spectroscopic techniques.[1][2][3] The data presented in the following tables are derived from the non-deuterated analog, 5-Methoxy-2-mercaptobenzimidazole (C8H8N2OS, Molecular Weight: 180.23 g/mol ), and serve as a reference for the expected spectral characteristics.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the most significant expected difference in the ¹H NMR spectrum compared to its non-deuterated counterpart would be the absence of a signal corresponding to the methoxy protons. The ¹³C NMR spectrum would show a characteristic triplet for the deuterated methoxy carbon due to spin-spin coupling with deuterium.

Table 1: ¹H NMR Spectroscopic Data of 5-Methoxy-2-mercaptobenzimidazole

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Not available in search results | - | - | Aromatic Protons |

| Not available in search results | - | - | Methoxy Protons (-OCH₃) |

| Not available in search results | - | - | N-H Proton |

| Not available in search results | - | - | S-H Proton |

Table 2: ¹³C NMR Spectroscopic Data of 5-Methoxy-2-mercaptobenzimidazole

| Chemical Shift (ppm) | Assignment |

| Not available in search results | C=S |

| Not available in search results | Aromatic C-O |

| Not available in search results | Aromatic C-N |

| Not available in search results | Aromatic C-H |

| Not available in search results | Aromatic C-C |

| Not available in search results | -OCH₃ |

Note: Specific chemical shift values for the non-deuterated analog were not available in the provided search results. The table structure is provided as a template for data presentation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, the molecular ion peak is expected at m/z 183.25.

Table 3: Mass Spectrometry Data of 5-Methoxy-2-mercaptobenzimidazole

| m/z | Interpretation |

| 180 | Molecular Ion [M]⁺ |

| Fragment ion data not available in search results | Fragment ions |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data of 5-Methoxy-2-mercaptobenzimidazole

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific values not available in search results | N-H stretch |

| Specific values not available in search results | C-H (aromatic) stretch |

| Specific values not available in search results | C=C (aromatic) stretch |

| Specific values not available in search results | C-N stretch |

| Specific values not available in search results | C-O stretch |

| Specific values not available in search results | C=S stretch |

Experimental Protocols

The following are detailed experimental protocols for the key analytical techniques used in the structure elucidation of benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For benzimidazole derivatives, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, for accurate mass measurements.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which aids in structural confirmation.

-

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed accurate mass with the calculated theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity. Place a small amount of the powder directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the molecular structure, the logical workflow for structure elucidation, and a relevant biological pathway.

Caption: Molecular structure of this compound.

Caption: Workflow for the structure elucidation of the target compound.

As this compound is a reagent used in the synthesis of COX-2 inhibitors, understanding the COX-2 signaling pathway is relevant.[1][2]

Caption: Simplified COX-2 signaling pathway and the role of its inhibitors.

References

- 1. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 2. scbt.com [scbt.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methoxy-2-mercaptobenzimidazole | C8H8N2OS | CID 665603 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Impact of Deuteration on the Physicochemical and Chemical Properties of Benzimidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physical and chemical properties of deuterated benzimidazoles. By strategically replacing hydrogen atoms with deuterium, the pharmacokinetic and metabolic profiles of these valuable pharmaceutical compounds can be significantly enhanced. This guide offers a comprehensive overview of the underlying principles, experimental methodologies, and tangible effects of deuteration on benzimidazole-based drugs.

Introduction: The Rationale for Deuterating Benzimidazoles

Benzimidazoles are a cornerstone of modern medicine, with applications ranging from anthelmintics to proton pump inhibitors.[1] However, like many small molecule drugs, their efficacy can be limited by rapid metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[2] This metabolic vulnerability can lead to a short duration of action, the formation of potentially toxic metabolites, and the need for frequent dosing.

Deuteration, the substitution of hydrogen (¹H) with its stable, heavier isotope deuterium (²H or D), offers a powerful strategy to overcome these limitations. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect (KIE).[3] This increased bond strength can significantly slow the rate of metabolic reactions that involve the cleavage of a C-H bond, leading to a more favorable pharmacokinetic profile.[3][4][5]

Key benefits of deuterating benzimidazoles include:

-

Improved Metabolic Stability: Reduced rate of metabolism leads to a longer drug half-life.[3]

-

Enhanced Bioavailability: A slower first-pass metabolism can increase the amount of active drug that reaches systemic circulation.

-

Reduced Patient Dosing and Frequency: A longer-acting drug can lead to improved patient compliance.[3]

-

Minimized Formation of Toxic Metabolites: Altering metabolic pathways can reduce the production of harmful byproducts.[4][5]

-

Potential for Novel Intellectual Property: Deuterated versions of existing drugs can be patented.[3]

Comparative Physicochemical Properties: Deuterated vs. Non-Deuterated Benzimidazoles

While the primary motivation for deuteration is to alter metabolic rates, it is also important to understand its impact on fundamental physicochemical properties. Generally, the substitution of hydrogen with deuterium results in subtle changes to properties such as melting point, solubility, and acidity (pKa).

Quantitative Data Comparison

The following tables summarize key physicochemical properties for representative benzimidazoles and provide an illustrative comparison of a non-deuterated drug with its deuterated analog.

Table 1: Physicochemical Properties of Common Benzimidazole Drugs

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | Aqueous Solubility |

| Omeprazole | C₁₇H₁₉N₃O₃S | 345.42 | 156 | 4.61, 9.08 | Very slightly soluble |

| Lansoprazole | C₁₆H₁₄F₃N₃O₂S | 369.36 | 178 (decomposes) | - | Insoluble |

| Fenbendazole | C₁₅H₁₃N₃O₂S | 299.35 | 233 | - | Practically insoluble |

| Albendazole | C₁₂H₁₅N₃O₂S | 265.33 | 208-210 | - | Practically insoluble |

Data sourced from various publications. pKa values for omeprazole reflect the two ionizable groups. Solubility is generally low for these compounds in water.

Table 2: Illustrative Comparison of Physicochemical Properties: Flurbiprofen vs. Flurbiprofen-d₈

| Property | Flurbiprofen (Non-deuterated) | Flurbiprofen-d₈ (Deuterated) | Fold Change |

| Melting Point (°C) | 113.8 | 110.5 | 0.97 |

| Heat of Fusion (J/g) | 120.3 | 111.4 | 0.93 |

| Aqueous Solubility (µg/mL) | 7.6 | 15.1 | ~2.0 |

Data adapted from "Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen".[6] This study found that deuteration led to a slight decrease in the melting point and heat of fusion, while notably increasing aqueous solubility.

Theoretical studies suggest that deuteration can have a small but measurable effect on the pKa of a molecule, generally leading to a slight increase in the pKa of an acid.[7][8] This is attributed to differences in the zero-point energies of the acidic proton versus the deuteron.[8]

Experimental Protocols

This section outlines the general methodologies for the synthesis, characterization, and biological evaluation of deuterated benzimidazoles.

Synthesis of Deuterated Benzimidazoles

The synthesis of a deuterated benzimidazole typically involves introducing deuterium at a specific site that is known to be a "metabolic hotspot." This can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions.

General Protocol for the Synthesis of a Deuterated Benzimidazole (Illustrative Example):

-

Identification of Metabolic Hotspots: Utilize in vitro metabolic studies with liver microsomes or recombinant CYP enzymes to identify the positions on the benzimidazole scaffold that are most susceptible to metabolism.

-

Selection of Deuterated Precursor: Obtain a starting material where the hydrogen atoms at the identified metabolic hotspots are replaced with deuterium.

-

Chemical Synthesis: Employ established synthetic routes for benzimidazole formation, using the deuterated precursor. For example, the synthesis of many benzimidazoles involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.

-

Purification: Purify the final deuterated benzimidazole product using standard techniques such as recrystallization or column chromatography.

Characterization and Isotopic Purity Determination

Confirming the location and extent of deuteration is critical. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The absence or significant reduction of a signal in the ¹H NMR spectrum at a specific chemical shift, compared to the non-deuterated analog, provides strong evidence of deuteration at that position.

-

²H (Deuterium) NMR: This technique directly detects the deuterium nuclei, providing unambiguous confirmation of deuteration and allowing for the determination of the isotopic enrichment at each labeled site.[9]

-

¹³C NMR: The carbon atom attached to a deuterium will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to C-D coupling, and the chemical shift may be slightly upfield compared to the C-H signal.

General NMR Analysis Protocol:

-

Sample Preparation: Dissolve a precise amount of the deuterated benzimidazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Compare the integration of the signals corresponding to the deuterated positions with those of non-deuterated positions to estimate the percentage of deuteration.

-

²H NMR Acquisition: Acquire a ²H NMR spectrum using a spectrometer equipped for deuterium detection. The chemical shifts in the ²H NMR spectrum will correspond to those in the ¹H NMR spectrum. The relative integrals of the signals will confirm the sites and extent of deuteration.[9]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe the characteristic splitting patterns and chemical shift changes for the carbon atoms bonded to deuterium.

3.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the molecular weight of the deuterated compound and to quantify the isotopic distribution.

General Mass Spectrometry Analysis Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analysis: Acquire the mass spectrum, focusing on the molecular ion peak. The mass of the deuterated compound will be higher than its non-deuterated counterpart by the number of deuterium atoms incorporated.

-

Isotopic Distribution Analysis: Analyze the isotopic pattern of the molecular ion. The relative intensities of the M, M+1, M+2, etc., peaks will reflect the percentage of molecules with different numbers of deuterium atoms, allowing for the calculation of the overall isotopic enrichment.

In Vitro Evaluation of Metabolic Stability

The primary goal of deuteration is to improve metabolic stability. This is assessed using in vitro assays.

General Protocol for In Vitro Metabolic Stability Assay:

-

Incubation: Incubate the deuterated and non-deuterated benzimidazoles separately with liver microsomes (human, rat, etc.) in the presence of NADPH (a cofactor for CYP enzymes).

-

Time Course Analysis: At various time points, quench the reaction and analyze the remaining amount of the parent compound using LC-MS/MS.

-

Half-Life Determination: Calculate the in vitro half-life (t₁/₂) for both the deuterated and non-deuterated compounds. A significantly longer half-life for the deuterated compound indicates improved metabolic stability.

Tubulin Polymerization Assay

Many benzimidazoles exert their therapeutic effect by inhibiting the polymerization of tubulin into microtubules. This can be assessed using an in vitro assay.

General Protocol for Tubulin Polymerization Assay:

-

Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP at 37°C.[10][11]

-

Addition of Test Compound: Add the deuterated or non-deuterated benzimidazole at various concentrations to the wells. Include a positive control (e.g., nocodazole for inhibition) and a negative control (DMSO vehicle).[12]

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm or fluorescence over time. An increase in absorbance/fluorescence corresponds to microtubule formation.[10][11][13]

-

Data Analysis: Plot the absorbance/fluorescence versus time to generate polymerization curves. Compare the curves for the test compounds to the controls to determine their effect on tubulin polymerization.

Signaling and Metabolic Pathways

Metabolic Pathway of Benzimidazoles and the Impact of Deuteration

The metabolism of benzimidazoles often involves oxidation at various positions on the aromatic rings and alkyl substituents, primarily catalyzed by CYP enzymes. Deuteration at these "metabolic hotspots" slows down these reactions due to the kinetic isotope effect.

Inhibition of Tubulin Polymerization

A key mechanism of action for many anthelmintic and anticancer benzimidazoles is the disruption of microtubule dynamics. These compounds bind to β-tubulin, a subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest and apoptosis.

Experimental Workflow

The following diagram outlines the typical workflow for the development and evaluation of a deuterated benzimidazole.

Conclusion

The strategic deuteration of benzimidazoles represents a promising avenue for enhancing the therapeutic potential of this important class of drugs. By leveraging the kinetic isotope effect, researchers can significantly improve metabolic stability, leading to more favorable pharmacokinetic profiles. This in-depth guide provides a foundational understanding of the physical and chemical principles of deuterated benzimidazoles, along with the experimental methodologies required for their synthesis, characterization, and evaluation. As drug development continues to evolve, the application of deuterium-based strategies will undoubtedly play an increasingly important role in the creation of safer and more effective medicines.

References

- 1. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. faculty.tru.ca [faculty.tru.ca]

- 8. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 12. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

An In-depth Technical Guide to 5-(Methoxy-d3)-2-mercaptobenzimidazole

This technical guide provides a comprehensive overview of 5-(Methoxy-d3)-2-mercaptobenzimidazole (CAS Number: 922730-86-7), a deuterated analog of 5-methoxy-2-mercaptobenzimidazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the chemical and physical properties, synthesis, and key applications of this stable isotope-labeled compound, with a focus on its role as a crucial intermediate in the synthesis of pharmacologically active molecules.

Chemical and Physical Properties

This compound is a stable isotope-labeled derivative of 5-methoxy-2-mercaptobenzimidazole, where the three hydrogen atoms of the methoxy group are replaced with deuterium. This isotopic labeling is instrumental in metabolic studies and as an internal standard in analytical assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 922730-86-7 | [1] |

| Molecular Formula | C₈H₅D₃N₂OS | [1][2] |

| Molecular Weight | 183.25 g/mol | [1][2] |

| Accurate Mass | 183.05 | [1] |

| Appearance | Light-Brown Solid | [3] |

| Melting Point | 253-255 °C | [3] |

| Solubility | Soluble in Ethanol and Methanol. Sparingly soluble in water. | [4][5] |

| Storage Temperature | -20°C (long-term) | [1][5] |

| Unlabeled CAS No. | 37052-78-1 | [1] |

Synthesis

General Experimental Protocol for the Synthesis of 5-Methoxy-2-mercaptobenzimidazole

This protocol is based on the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of a base.[6]

Materials:

-

4-methoxy-o-phenylenediamine

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Carbon disulfide (CS₂)

-

Dichloromethane (CH₂Cl₂)

-

Acetic acid

Procedure:

-

A solution of potassium hydroxide (3.8 g, 0.067 mol) is prepared in a mixture of ethanol (20 mL) and water (7 mL).

-

To this solution, carbon disulfide (2.5 mL, 0.04 mol) is added, and the reaction mixture is stirred for 30 minutes at ambient temperature.

-

The mixture is then cooled to 0°C, and 4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol) is added slowly.

-

The reaction mixture is heated to reflux and stirred for 4 hours.

-

After reflux, the mixture is stirred at ambient temperature overnight.

-

The solvent is evaporated in vacuo, and the residue is diluted with dichloromethane.

-

Water is added, leading to the formation of a precipitate.

-

The precipitate is suspended in dichloromethane and acidified to a pH of 4 with acetic acid.

-

The resulting solid is collected by filtration to yield 5-methoxy-2-mercaptobenzimidazole.

Diagram 1: Synthesis of 5-methoxy-2-mercaptobenzimidazole

Caption: General synthesis scheme for 5-methoxy-2-mercaptobenzimidazole.

Applications in Drug Development

This compound is a key intermediate in the synthesis of deuterated pharmaceuticals, which can offer improved pharmacokinetic profiles compared to their non-deuterated counterparts.

Intermediate in the Synthesis of Deuterated Omeprazole

Omeprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[7][8] The deuteration of omeprazole can slow down its metabolism, leading to a longer half-life and potentially improved efficacy. This compound serves as a building block for introducing the deuterated methoxy group into the omeprazole structure.

Diagram 2: Role in Deuterated Omeprazole Synthesis

Caption: Synthesis pathway of deuterated omeprazole.

Reagent in the Synthesis of Labeled COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major strategy for treating inflammation and pain.[9][10] this compound is used as a reagent to synthesize deuterated COX-2 inhibitors.[2][11] These labeled inhibitors are valuable tools for in vitro and in vivo studies of drug metabolism and pharmacokinetics.

Diagram 3: General Mechanism of COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by a selective inhibitor.

Experimental Workflows

The use of this compound as an intermediate involves a series of chemical transformations. A typical experimental workflow for its utilization in the synthesis of a target molecule is outlined below.

Diagram 4: Experimental Workflow

Caption: General experimental workflow for utilizing the intermediate.

Conclusion

This compound is a valuable research chemical with significant applications in the development of deuterated drugs. Its utility as a key intermediate for synthesizing labeled proton pump inhibitors like omeprazole and various COX-2 inhibitors underscores its importance in modern medicinal chemistry. The data and protocols presented in this guide aim to support researchers in their efforts to design and synthesize novel therapeutic agents with improved pharmacological properties.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 1219804-80-4 [amp.chemicalbook.com]

- 4. Seta Chemicals [setachemicals.com]

- 5. biosave.com [biosave.com]

- 6. prepchem.com [prepchem.com]

- 7. sheetalchemicals.com [sheetalchemicals.com]

- 8. Novel process for omeprazole synthesis-Academax [academax.com]

- 9. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Methoxy 2-Mercapto Benzimidazole - zebpharma [zebpharma.com]

Isotopic Labeling of 5-Methoxy-2-mercaptobenzimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of 5-Methoxy-2-mercaptobenzimidazole, a crucial process for advancing research in drug metabolism, pharmacokinetics, and mechanistic studies. This document details synthetic strategies for introducing deuterium, carbon-13, carbon-14, and nitrogen-15 isotopes into the molecule, along with relevant experimental protocols and data presentation.

Introduction to Isotopic Labeling

Isotopic labeling is a technique used to track the passage of a molecule through a biological system or a chemical reaction. By replacing one or more atoms of a compound with their isotopes, researchers can follow the metabolic fate of a drug, elucidate reaction mechanisms, and quantify metabolites. For 5-Methoxy-2-mercaptobenzimidazole, a compound with various biological activities, isotopic labeling is instrumental in understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Strategies and Experimental Protocols

The synthesis of isotopically labeled 5-Methoxy-2-mercaptobenzimidazole can be achieved by incorporating labeled precursors at key stages of the synthesis. The general synthesis of the unlabeled compound involves the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide.[1]

Deuterium Labeling (²H)

Deuterium labeling is commonly used to investigate kinetic isotope effects and to block metabolic sites. For 5-Methoxy-2-mercaptobenzimidazole, the methoxy group is a prime target for deuteration.

Experimental Protocol: Synthesis of 5-(Methoxy-d₃)-2-mercaptobenzimidazole

This protocol is adapted from general methods for the synthesis of deuterated methyl ethers and the synthesis of the parent compound.

-

Preparation of Deuterated 4-methoxy-o-phenylenediamine: 4-Amino-3-nitrophenol is reacted with deuterated methyl iodide (CD₃I) in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to yield 4-methoxy-d₃-2-nitroaniline. The nitro group is then reduced to an amine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation to give 4-methoxy-d₃-o-phenylenediamine.

-

Cyclization: To a solution of potassium hydroxide in ethanol and water, carbon disulfide is added. The mixture is stirred and then cooled. 4-methoxy-d₃-o-phenylenediamine is added, and the reaction mixture is refluxed.[1]

-

Work-up: The reaction mixture is evaporated, and the residue is suspended in a suitable solvent and acidified. The resulting precipitate of 5-(Methoxy-d₃)-2-mercaptobenzimidazole is collected by filtration.

A commercially available 5-(Methoxy-d3)-2-mercaptobenzimidazole is useful as a reagent in the synthesis of COX-2 inhibitors.[2]

Carbon-13 (¹³C) and Carbon-14 (¹⁴C) Labeling

Carbon labeling is essential for metabolic and pharmacokinetic studies. The label can be introduced into the methoxy group or the benzimidazole ring.

Experimental Protocol: Synthesis of 5-(Methoxy-¹³C)-2-mercaptobenzimidazole or 5-(Methoxy-¹⁴C)-2-mercaptobenzimidazole

This protocol utilizes commercially available ¹³C- or ¹⁴C-labeled methyl iodide.

-

Synthesis of Labeled 4-methoxy-o-phenylenediamine: The synthesis follows the same initial steps as the deuterium labeling, but using [¹³C]methyl iodide or [¹⁴C]methyl iodide.[3]

-

Cyclization and Work-up: The subsequent cyclization with carbon disulfide and work-up steps are identical to the deuterium labeling protocol.[1]

Experimental Protocol: Synthesis of 5-Methoxy-2-mercaptobenzimidazole-[2-¹³C] or 5-Methoxy-2-mercaptobenzimidazole-[2-¹⁴C]

This protocol introduces the carbon label into the 2-position of the benzimidazole ring using labeled carbon disulfide.

-

Reaction with Labeled Carbon Disulfide: 4-methoxy-o-phenylenediamine is reacted with [¹³C]carbon disulfide or [¹⁴C]carbon disulfide and a base like potassium hydroxide in a suitable solvent system (e.g., ethanol/water).[1]

-

Work-up: The reaction is worked up as described in the previous protocols to yield the labeled product.

Nitrogen-15 (¹⁵N) Labeling

Nitrogen-15 labeling is valuable for studying the metabolic fate of the nitrogen atoms within the benzimidazole ring.

Experimental Protocol: Synthesis of 5-Methoxy-2-mercapto-[1,3-¹⁵N₂]-benzimidazole

This protocol requires the synthesis of ¹⁵N-labeled o-phenylenediamine.

-

Synthesis of ¹⁵N-labeled o-nitroaniline: Aniline can be nitrated, and the resulting nitroanilines separated. Alternatively, o-chloronitrobenzene can be reacted with ¹⁵N-labeled ammonia under pressure.

-

Synthesis of [¹⁵N₂]-o-phenylenediamine: o-nitroaniline can be reduced to o-phenylenediamine. For double labeling, a synthesis starting from a precursor already containing two nitrogen atoms would be more efficient, though more complex. A plausible route involves the synthesis of ¹⁵N-labeled phthalimide, followed by a Hofmann rearrangement and subsequent reduction. A general procedure for the synthesis of unlabeled o-phenylenediamine involves the reduction of o-nitroaniline with zinc dust and sodium hydroxide in ethanol.[4] This can be adapted using ¹⁵N-labeled o-nitroaniline.

-

Cyclization and Work-up: The resulting [¹⁵N₂]-4-methoxy-o-phenylenediamine is then reacted with carbon disulfide as described in the previous protocols to yield the final ¹⁵N-labeled product.

Data Presentation

Quantitative data from isotopic labeling experiments are crucial for interpretation. The following tables provide a template for organizing such data.

Table 1: Synthesis Yields of Isotopically Labeled 5-Methoxy-2-mercaptobenzimidazole

| Isotope | Labeling Position | Starting Material | Labeled Precursor | Yield (%) |

| ²H (D) | Methoxy (CD₃) | 4-Amino-3-nitrophenol | CD₃I | Data not available |

| ¹³C | Methoxy (¹³CH₃) | 4-Amino-3-nitrophenol | ¹³CH₃I | Data not available |

| ¹³C | C2-position | 4-methoxy-o-phenylenediamine | ¹³CS₂ | Data not available |

| ¹⁴C | Methoxy (¹⁴CH₃) | 4-Amino-3-nitrophenol | ¹⁴CH₃I | Data not available |

| ¹⁴C | C2-position | 4-methoxy-o-phenylenediamine | ¹⁴CS₂ | Data not available |

| ¹⁵N | N1 and N3 | o-nitroaniline | ¹⁵NH₃ (hypothetical) | Data not available |

Yields are hypothetical and would need to be determined experimentally.

Table 2: Mass Spectrometric Analysis of Labeled 5-Methoxy-2-mercaptobenzimidazole

| Compound | Expected Molecular Ion (m/z) | Observed Molecular Ion (m/z) | Isotopic Purity (%) |

| Unlabeled | 180.0357 | Experimental value | >99 |

| 5-(Methoxy-d₃) | 183.0544 | Experimental value | >98 |

| 5-(Methoxy-¹³C) | 181.0391 | Experimental value | >99 |

| [2-¹³C] | 181.0391 | Experimental value | >99 |

| 5-(Methoxy-¹⁴C) | 182.0381 (most abundant) | Radioactivity measurement | >98 |

| [1,3-¹⁵N₂] | 182.0300 | Experimental value | >98 |

Visualizations

Experimental Workflow

Caption: Workflow for isotopic labeling of 5-Methoxy-2-mercaptobenzimidazole.

Metabolic Pathways

Benzimidazole derivatives are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[5][6] The metabolism of the related compounds 4-methyl- and 5-methyl-2-mercaptobenzimidazole involves liver microsomal CYP enzymes.[7]

Caption: General metabolic pathway for benzimidazole derivatives.

Signaling Pathway

Derivatives of 5-Methoxy-2-mercaptobenzimidazole have been investigated for their potential as anticancer agents by targeting the estrogen receptor alpha (ERα), a key component in some breast cancer signaling pathways.[8]

Caption: Inhibition of ERα signaling by a benzimidazole derivative.

Conclusion

The isotopic labeling of 5-Methoxy-2-mercaptobenzimidazole provides powerful tools for in-depth pharmacological and biochemical research. The synthetic protocols and analytical frameworks presented in this guide offer a foundation for researchers to produce and utilize these labeled compounds effectively. Further studies are warranted to elucidate the specific metabolic and signaling pathways of 5-Methoxy-2-mercaptobenzimidazole to fully understand its therapeutic potential.

References

- 1. prepchem.com [prepchem.com]

- 2. scbt.com [scbt.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]

- 6. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrevlett.com [chemrevlett.com]

The Deuterium Kinetic Isotope Effect in Drug Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The selective replacement of hydrogen with its stable, non-radioactive isotope deuterium can significantly alter the metabolic fate of drug candidates, a phenomenon known as the deuterium kinetic isotope effect (KIE). This powerful tool is increasingly utilized in drug discovery and development to enhance pharmacokinetic profiles, reduce toxic metabolite formation, and ultimately design safer and more effective medicines. This guide provides a comprehensive overview of the core principles of the deuterium KIE, detailed experimental protocols for its assessment, and quantitative data from relevant studies.

Core Principles of the Deuterium Kinetic Isotope Effect (KIE)

The KIE arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break.[1][] In drug metabolism, many enzymatic reactions, particularly those catalyzed by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[3][4] By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of this cleavage can be slowed down, leading to a decreased rate of metabolism.[1][5]

The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD). A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, with kH/kD values typically ranging from 2 to 10.[6][7] Secondary KIEs, which are smaller, occur when the isotopic substitution is at a position not directly involved in bond cleavage.[6]

The strategic application of the deuterium KIE can lead to several desirable outcomes in drug development:

-

Improved Metabolic Stability: Slower metabolism leads to a longer drug half-life and increased overall exposure (AUC).[8]

-

Reduced Dosing Frequency: A longer half-life can allow for less frequent dosing, improving patient compliance.[]

-

Decreased Formation of Toxic Metabolites: By slowing metabolism at a specific site, the formation of undesirable or reactive metabolites can be minimized.[9]

-

Metabolic Switching: Deuteration at one site can sometimes redirect metabolism to other sites, potentially leading to a more favorable metabolite profile.[1]

Quantitative Impact of Deuteration on Pharmacokinetics

The following tables summarize the quantitative effects of deuteration on in vitro metabolic stability and in vivo pharmacokinetic parameters for selected drug molecules.

Table 1: In Vitro Metabolic Stability Data

| Compound | Deuterated Analog | In Vitro System | Parameter | Value (Protio) | Value (Deuterio) | Fold Change | Reference |

| Tetrabenazine | d6-Tetrabenazine (Deutetrabenazine) | Human Liver Microsomes | Half-life (t1/2) | 4.8 h | 8.6 h | 1.8 | [8] |

| Methadone | d9-Methadone | Mouse Liver Microsomes | Intrinsic Clearance (CLint) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | 0.19 | [10] |

| Ivacaftor | d9-Ivacaftor | Human Liver Microsomes | Metabolic Stability | - | Increased | - | [8] |

| PBR111 | d2-PBR111 | Rat Liver Microsomes | Relative Consumption | 1 | 0.5 | 2 | [11] |

Table 2: In Vivo Pharmacokinetic Data

| Compound | Deuterated Analog | Species | Parameter | Value (Protio) | Value (Deuterio) | Fold Change | Reference |

| Methadone | d9-Methadone | Mouse | AUC | - | - | 5.7 | [10] |

| Methadone | d9-Methadone | Mouse | Cmax | - | - | 4.4 | [10] |

| Methadone | d9-Methadone | Mouse | Clearance | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | 0.19 | [10] |

| Tetrabenazine | d6-Tetrabenazine (Deutetrabenazine) | Human | AUC | - | - | ~2 | [8] |

| Tetrabenazine | d6-Tetrabenazine (Deutetrabenazine) | Human | Half-life (t1/2) | 4.8 h | 8.6 h | 1.8 | [8] |

Experimental Protocols

In Vitro Metabolic Stability Assay: Liver Microsomal Stability

This protocol outlines a typical experiment to determine the in vitro intrinsic clearance and half-life of a compound and its deuterated analog using liver microsomes.

Objective: To compare the rate of metabolism of a parent compound and its deuterated analog in a liver microsomal system.

Materials:

-

Test compound and its deuterated analog

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Internal standard (for analytical quantification)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of the test compound and its deuterated analog (e.g., 1 mM in DMSO).

-

In a 96-well plate or microcentrifuge tubes, add the phosphate buffer.

-

Add the liver microsomes to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

-

Add the test compound or its deuterated analog to the microsome suspension to reach the final desired concentration (e.g., 1 µM).

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well/tube.

-

For negative controls, add buffer instead of the NADPH regenerating system.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells/tubes by adding a sufficient volume of cold acetonitrile (typically 2-3 volumes) containing an internal standard. The 0-minute time point is terminated immediately after the addition of the NADPH regenerating system.

-

-

Sample Processing:

-

After the final time point, centrifuge the plate/tubes to pellet the precipitated protein (e.g., 4000 rpm for 20 minutes at 4°C).

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the specific compound and its deuterated analog.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

-

Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

-

The KIE is determined by the ratio of the clearance of the non-deuterated compound to the deuterated compound (KIE = CLint(H) / CLint(D)).

-

In Vivo Pharmacokinetic Study

This protocol provides a general framework for conducting an in vivo pharmacokinetic study to compare a compound and its deuterated analog in an animal model.

Objective: To determine and compare the key pharmacokinetic parameters (e.g., Cmax, t1/2, AUC, clearance) of a parent compound and its deuterated analog following administration to a relevant animal species.

Materials:

-

Test compound and its deuterated analog

-

Appropriate vehicle for dosing (e.g., saline, PEG400/water)

-

Animal model (e.g., mice, rats)

-

Dosing equipment (e.g., oral gavage needles, syringes)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

Freezer (-80°C) for plasma storage

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Dosing:

-

Acclimate animals to the housing conditions for a sufficient period before the study.

-

Fast animals overnight before dosing (if required by the study design).

-

Divide animals into two groups: one to receive the parent compound and the other to receive the deuterated analog.

-

Administer the compound via the desired route (e.g., oral gavage, intravenous injection) at a specific dose.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

The blood sampling site will depend on the animal model (e.g., tail vein, saphenous vein).

-

Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Carefully collect the plasma supernatant and transfer it to labeled tubes.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent compound and its deuterated analog in plasma.

-

Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analytes.

-

Extract the analytes from the plasma samples (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Analyze the extracted samples by LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

-

Determine key pharmacokinetic parameters for both the parent compound and the deuterated analog, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Compare the pharmacokinetic parameters between the two groups to assess the impact of deuteration.

-

Visualizing Key Concepts and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate fundamental concepts and experimental workflows related to the deuterium kinetic isotope effect.

Figure 1: Conceptual energy profile illustrating the higher activation energy for C-D bond cleavage compared to C-H bond cleavage, which is the basis of the kinetic isotope effect.

Figure 2: The catalytic cycle of Cytochrome P450 enzymes, highlighting the C-H bond cleavage step which is often rate-limiting and the target for deuterium substitution.

Figure 3: A generalized experimental workflow for evaluating the deuterium kinetic isotope effect, from initial in vitro screening to in vivo pharmacokinetic studies.

Conclusion

The deuterium kinetic isotope effect is a valuable and well-established strategy in modern drug discovery. By strategically replacing hydrogen with deuterium at metabolically labile positions, medicinal chemists can fine-tune the pharmacokinetic properties of drug candidates, leading to improved safety and efficacy profiles. A thorough understanding of the underlying principles and the application of robust in vitro and in vivo experimental protocols are essential for the successful application of this technology. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to effectively harness the power of the deuterium KIE in their programs.

References

- 1. tandfonline.com [tandfonline.com]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deuterated biological and pharmacological molecules as applied to an imaging agent [apo.ansto.gov.au]

The deuterium switch: An in-depth guide to the role of deuterated compounds in pharmaceutical research

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the strategic use of deuterium-labeled compounds in pharmaceutical research. It covers the fundamental principles, practical applications, and detailed methodologies that underpin this increasingly important area of drug discovery and development.

Deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool in medicinal chemistry. By strategically replacing hydrogen atoms with deuterium in a drug molecule, researchers can subtly alter its metabolic fate, leading to significant improvements in pharmacokinetic properties, safety, and efficacy. This guide explores the science behind this "deuterium switch," from the foundational kinetic isotope effect to the clinical success of approved deuterated drugs.

Core Principles: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium, an isotope with nearly double the mass, is the cornerstone of the therapeutic advantages offered by deuterated compounds. This seemingly minor alteration leads to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[1] The increased bond strength makes the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism.[2] This phenomenon, known as the deuterium kinetic isotope effect (KIE), results in a slower rate of metabolism for the deuterated molecule.[1]

The practical implication of the KIE is a modification of the drug's pharmacokinetic profile. By slowing down metabolic breakdown, deuteration can lead to:

-

Improved Metabolic Stability: The drug remains in its active form for a longer period.[3][4]

-

Increased Half-Life: The time it takes for the drug concentration in the body to reduce by half is extended.[3]

-

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, the generation of harmful byproducts can be minimized.[5]

-

Enhanced Bioavailability: A greater proportion of the administered dose reaches the systemic circulation.[5]

-

Reduced Dosing Frequency: Patients may require less frequent administration of the drug to maintain therapeutic levels.[5]

Advantages in Pharmaceutical Research

The application of deuterium in drug development offers a range of strategic advantages that can accelerate the journey from laboratory to clinic:

-

Enhanced Therapeutic Profile: By optimizing pharmacokinetics, deuteration can lead to more consistent drug exposure, potentially improving efficacy and reducing side effects.[3][5]

-

Metabolic Shunting: Deuteration can redirect metabolism away from pathways that produce undesirable or toxic metabolites, a process known as "metabolic shunting."[6]

-

Patent Life Extension: Creating a deuterated version of an existing drug can be considered a new chemical entity, offering opportunities for new intellectual property protection.[5]

-

Streamlined Development: In some cases, existing safety and efficacy data from the non-deuterated parent drug can be leveraged, potentially reducing the time and cost of development.[5]

Approved Deuterated Drugs: A Snapshot of Clinical Success

The therapeutic potential of deuterated compounds is no longer theoretical. Several deuterated drugs have received regulatory approval and are now making a significant impact on patient care.

Deutetrabenazine (Austedo®): The first deuterated drug to be approved by the FDA, deutetrabenazine is used to treat chorea associated with Huntington's disease and tardive dyskinesia.[7][8] It is a deuterated version of tetrabenazine. The deuteration of the two methoxy groups in tetrabenazine slows their metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to a longer half-life of its active metabolites and a more stable plasma concentration.[3][9][10] This allows for lower and less frequent dosing compared to tetrabenazine, with an improved side-effect profile.[11]

Donafenib: Approved for the treatment of advanced hepatocellular carcinoma, donafenib is a deuterated version of the multi-kinase inhibitor sorafenib.[12][13] Clinical trials have shown that donafenib offers a significant improvement in overall survival compared to sorafenib, along with a more favorable safety and tolerability profile.[5][12][14]

Deucravacitinib (Sotyktu™): A first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor, deucravacitinib is approved for the treatment of moderate-to-severe plaque psoriasis.[15][16] Deuteration of a key methoxy group in the molecule enhances its metabolic stability, contributing to its pharmacokinetic profile which allows for once-daily dosing.[4][6][17] Deucravacitinib selectively inhibits the IL-23/Th17 and type I interferon pathways, which are central to the pathogenesis of psoriasis.[15][18][19]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and clinical data for the approved deuterated drugs discussed above, highlighting the advantages conferred by deuteration.

| Parameter | Deutetrabenazine (11.4-13.2 mg) | Tetrabenazine (25 mg) | Fold Change | Reference(s) |

| Active Metabolite Half-life (steady state) | Longer | Shorter | 3- to 4-fold increase | [9] |

| Peak-to-trough Fluctuation (total active metabolites, steady state) | Lower | Higher | 11-fold decrease | [9] |

| Total Active Metabolite Exposure (AUC) | Comparable | Comparable | ~1 | [3][9] |

| Maximum Concentration (Cmax) of total active metabolites (with food) | Lower | Higher | Lower | [3][9] |

| Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine. |

| Parameter | Donafenib (0.2 g twice daily) | Sorafenib (0.4 g twice daily) | p-value | Reference(s) |

| Median Overall Survival (OS) | 12.1 months | 10.3 months | 0.0363 | [5][12] |

| Median Progression-Free Survival (PFS) | 3.7 months | 3.6 months | 0.2824 | [5] |

| Objective Response Rate (ORR) | 4.6% | 2.7% | 0.2448 | [5] |

| Disease Control Rate (DCR) | 30.8% | 28.7% | 0.5532 | [5] |

| Grade 3 or Worse Adverse Events | 57.4% | 67.5% | 0.0082 | [5] |

| Table 2: Clinical Efficacy and Safety Comparison of Donafenib and Sorafenib in Advanced Hepatocellular Carcinoma. |

| Parameter | Value | Reference(s) |